P2X Receptor Subtype Selectivity Profile: 51 nM vs. >10,000 nM Across Subtypes
The compound demonstrates potent antagonist activity at the non-desensitizing human P2X1 receptor (P2X2/P2X1 chimera) with an IC50 of 51 nM, while exhibiting negligible activity (>10,000 nM) at human P2X2 and P2X3 receptors in identical cell-based assays [1]. This establishes a >196-fold selectivity window between P2X1 and P2X2/P2X3 subtypes. In contrast, no equivalent selectivity data are publicly available for the bromo- or fluoro- analogs (e.g., 4-[(5-bromopyridin-2-yl)oxy]benzoic acid or 4-[(5-fluoropyridin-2-yl)oxy]benzoic acid) .
| Evidence Dimension | Antagonist activity at human P2X receptors |
|---|---|
| Target Compound Data | IC50 = 51 nM (P2X1); IC50 > 10,000 nM (P2X2); IC50 > 10,000 nM (P2X3) |
| Comparator Or Baseline | 4-[(5-bromopyridin-2-yl)oxy]benzoic acid (CAS 58835-85-1) and 4-[(5-fluoropyridin-2-yl)oxy]benzoic acid: No quantitative selectivity data available in public domain |
| Quantified Difference | >196-fold selectivity for P2X1 over P2X2/P2X3; comparator data absent |
| Conditions | Human 1321N1 cells expressing recombinant P2X receptors; calcium influx measured by FLIPR assay |
Why This Matters
This selectivity window is critical for studies requiring P2X1-specific modulation without confounding effects on P2X2 or P2X3.
- [1] BindingDB. (n.d.). BDBM50540436 (CHEMBL2179174). Antagonist activity at non-desensitizing human P2X1 receptor (P2X2/P2X1 chimera). Retrieved from bdb8.ucsd.edu. View Source
